molecular formula C11H10N4OS B12924359 S-(4,6-Diaminopyrimidin-2-yl) benzenecarbothioate CAS No. 65349-39-5

S-(4,6-Diaminopyrimidin-2-yl) benzenecarbothioate

Cat. No.: B12924359
CAS No.: 65349-39-5
M. Wt: 246.29 g/mol
InChI Key: YXGWWXQRHOMGJB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

S-(4,6-diaminopyrimidin-2-yl) benzothioate can be synthesized through a nucleophilic substitution reaction involving acyl chloride and thiol or thiophenol . The reaction typically occurs under mild conditions and is characterized by the formation of thioester bonds . The process involves the following steps:

Industrial Production Methods

While specific industrial production methods for S-(4,6-diaminopyrimidin-2-yl) benzothioate are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

S-(4,6-diaminopyrimidin-2-yl) benzothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Thiol or thiophenol, triethylamine

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(4,6-diaminopyrimidin-2-yl) benzothioate is unique due to its specific combination of a pyrimidine ring with diamino substituents and a benzothioate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

S-(4,6-Diaminopyrimidin-2-yl) benzenecarbothioate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C10H12N4OS
Molecular Weight: 240.30 g/mol
CAS Number: 65349-39-5

The compound features a pyrimidine ring substituted with a thiocarbonyl group, which is believed to contribute to its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity:
    • The compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
    • Case Study: In vitro studies have shown that this compound effectively inhibits the growth of methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value indicating effective concentration levels for therapeutic applications.
  • Anticancer Activity:
    • Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
    • Case Study: A study demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM. Flow cytometric analysis revealed that treated cells showed increased annexin V positivity, indicating early apoptotic changes .

Comparative Biological Activity

To contextualize the efficacy of this compound, it is useful to compare it with related compounds:

Compound NameTypeIC50 (µM)Mechanism
This compoundAntimicrobial/Anticancer10-30Apoptosis induction, cell wall disruption
9-AminoacridineAntimicrobial15DNA intercalation
AcriflavineAntiseptic25DNA intercalation

Antimicrobial Studies

A series of experiments conducted on various bacterial strains have confirmed the broad-spectrum antimicrobial activity of this compound. Notably:

  • E. coli: Significant growth inhibition observed at concentrations as low as 5 µg/mL.
  • Pseudomonas aeruginosa: Effective at concentrations below 10 µg/mL.

Anticancer Studies

In cancer research, this compound has shown promise as a potential therapeutic agent:

  • Cell Lines Tested:
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

The results indicated that treatment with the compound resulted in substantial decreases in cell viability and induced apoptosis through mitochondrial pathways.

Properties

CAS No.

65349-39-5

Molecular Formula

C11H10N4OS

Molecular Weight

246.29 g/mol

IUPAC Name

S-(4,6-diaminopyrimidin-2-yl) benzenecarbothioate

InChI

InChI=1S/C11H10N4OS/c12-8-6-9(13)15-11(14-8)17-10(16)7-4-2-1-3-5-7/h1-6H,(H4,12,13,14,15)

InChI Key

YXGWWXQRHOMGJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SC2=NC(=CC(=N2)N)N

Origin of Product

United States

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